molecular formula C11H15ClFN B13125962 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine

1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine

Katalognummer: B13125962
Molekulargewicht: 215.69 g/mol
InChI-Schlüssel: HLDQRQRKESFKEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-2-hydroxyethylamine: This compound has a hydroxyl group instead of the dimethylpropan-1-amine moiety, which may result in different chemical and biological properties.

    3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

    N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound is a tyrosine kinase inhibitor used in cancer therapy, highlighting the potential therapeutic applications of the 3-chloro-4-fluorophenyl motif.

Eigenschaften

Molekularformel

C11H15ClFN

Molekulargewicht

215.69 g/mol

IUPAC-Name

1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,10H,14H2,1-3H3

InChI-Schlüssel

HLDQRQRKESFKEB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1=CC(=C(C=C1)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.